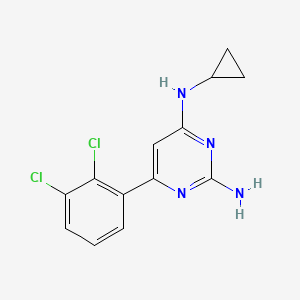
N~4~-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine
Vue d'ensemble
Description
TH588 is a novel compound known for its role as an inhibitor of the enzyme mut-T homolog 1 (MTH1). MTH1 is responsible for hydrolyzing oxidized nucleotides, preventing their incorporation into DNA and thus protecting cells from oxidative damage. TH588 has shown significant potential in preclinical cancer studies due to its ability to induce cancer cell death by mechanisms that may extend beyond MTH1 inhibition .
Applications De Recherche Scientifique
TH588 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the mechanisms of nucleotide oxidation and repair. In biology, TH588 is used to investigate the role of MTH1 in cellular processes and its potential as a target for cancer therapy. In medicine, TH588 has shown promise as an anti-cancer agent, demonstrating the ability to induce cell death in various cancer cell lines. Additionally, its potential for use in combination therapies with other anti-cancer agents has been explored .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mécanisme D'action
The primary mechanism of action of TH588 involves the inhibition of MTH1, which prevents the incorporation of oxidized nucleotides into DNA. This leads to the accumulation of oxidative damage in cancer cells, ultimately resulting in cell death. TH588 also acts as a microtubule-modulating agent, disrupting mitotic spindle formation and activating the mitotic surveillance pathway. This dual mechanism of action enhances its efficacy as an anti-cancer agent .
Analyse Biochimique
Biochemical Properties
TH588 has been shown to interact with various enzymes and proteins. The compound has been identified as a microtubule-modulating agent that eliminates cancer cells by activating the mitotic surveillance pathway . This involves the disruption of mitotic spindles and the prolongation of mitosis in a concentration-dependent but MTH1-independent manner .
Cellular Effects
N~4~-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine has been found to have significant effects on various types of cells and cellular processes. It has been shown to decrease the survival of neuroendocrine cancer cells by downregulating the PI3K-Akt-mTOR axis, increasing apoptosis, and oxidative stress . Furthermore, TH588 has been found to rapidly reduce microtubule plus-end mobility, disrupt mitotic spindles, and prolong mitosis .
Molecular Mechanism
The molecular mechanism of action of TH588 involves its interaction with microtubules within the cell. It rapidly reduces microtubule plus-end mobility, disrupts mitotic spindles, and prolongs mitosis in a concentration-dependent but MTH1-independent manner . These effects activate a USP28-p53 pathway – the mitotic surveillance pathway – that blocks cell cycle reentry after prolonged mitosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine have been observed to change over time. For instance, TH588 has been shown to rapidly reduce microtubule plus-end mobility and disrupt mitotic spindles . Over time, these effects lead to a prolonged mitosis, which in turn activates the mitotic surveillance pathway .
Metabolic Pathways
It has been suggested that TH588 may influence the PI3K-Akt-mTOR pathway .
Subcellular Localization
Given its role as a microtubule-modulating agent, it can be inferred that it likely interacts with the cell’s cytoskeleton .
Méthodes De Préparation
The synthesis of TH588 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a cyclopropyl group, which is crucial for the compound’s activity. The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods for TH588 would likely involve scaling up these synthetic routes while maintaining stringent quality control to ensure the purity and efficacy of the compound .
Analyse Des Réactions Chimiques
TH588 undergoes various chemical reactions, including oxidation and reduction. It is known to interact with microtubules, disrupting their dynamics and leading to mitotic arrest in cancer cells. Common reagents used in these reactions include oxidizing agents and reducing agents, which facilitate the conversion of TH588 into its active form. The major products formed from these reactions are typically intermediates that further contribute to the compound’s anti-cancer properties .
Comparaison Avec Des Composés Similaires
TH588 is often compared with other MTH1 inhibitors, such as TH287 and TH650. TH287, which has a methyl substitution, exhibits higher inhibitory activity compared to TH588 due to its ability to form more stable hydrogen bonds with MTH1. TH650, on the other hand, has an oxetanyl substitution and shows lower inhibitory activity due to its larger steric hindrance. The unique cyclopropyl group in TH588 provides a balance between these two extremes, making it a valuable compound for studying MTH1 inhibition and its therapeutic potential .
Similar compounds include:
- TH287
- TH650
TH588’s unique properties and dual mechanisms of action make it a promising candidate for further research and development in cancer therapy.
Propriétés
IUPAC Name |
4-N-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4/c14-9-3-1-2-8(12(9)15)10-6-11(17-7-4-5-7)19-13(16)18-10/h1-3,6-7H,4-5H2,(H3,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMYJIOQIAEYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC(=C2)C3=C(C(=CC=C3)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188668 | |
| Record name | N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609960-31-7 | |
| Record name | N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609960-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the initial proposed mechanism of action for TH588?
A1: TH588 was initially proposed as an inhibitor of the enzyme MutT Homolog 1 (MTH1) [, ]. MTH1 plays a role in sanitizing the nucleotide pool by hydrolyzing oxidized nucleotides like 8-oxo-dGTP, preventing their incorporation into DNA during replication.
Q2: How does MTH1 inhibition affect cancer cells?
A2: Cancer cells often exhibit elevated reactive oxygen species (ROS) levels, leading to increased oxidized nucleotide formation. Inhibiting MTH1 was proposed to increase the incorporation of these damaged nucleotides into DNA, causing damage and ultimately cell death [, ].
Q3: What are the downstream effects of TH588 treatment in cancer cells?
A3: Studies have shown that TH588 treatment can lead to various effects in cancer cells, including increased DNA damage (evidenced by markers like γH2AX and 8-oxo-dG), cell cycle arrest, apoptosis, and reduced proliferation [, , , ].
Q4: Are there alternative mechanisms of action for TH588?
A4: Research suggests that TH588 might exert its effects through MTH1-independent mechanisms. Studies indicate it can act as a microtubule-modulating agent [], potentially impacting mitosis and leading to cell death through mitotic catastrophe.
Q5: How does TH588 affect microtubules?
A5: TH588 has been shown to stabilize microtubules within the mitotic spindle, leading to the premature formation of kinetochore-microtubule attachments on uncongressed chromosomes. This disruption in chromosome segregation ultimately contributes to cell death or division errors [].
Q6: Does TH588 impact the PI3K-Akt-mTOR signaling pathway?
A6: Research suggests that TH588 can downregulate the PI3K-Akt-mTOR signaling pathway, which is frequently dysregulated in cancer. This downregulation contributes to increased apoptosis and reduced cell survival [, ].
Q7: What is the molecular formula and weight of TH588?
A7: The molecular formula of TH588 is C13H12Cl2N4, and its molecular weight is 295.17 g/mol.
Q8: How do structural modifications of TH588 affect its activity?
A8: Research indicates that even subtle changes in the TH588 structure can significantly impact its affinity for MTH1. For example, the amino acid residue at position 116 in MTH1 plays a crucial role in TH588 binding, influencing its inhibitory potency across different species [, ].
Q9: Have any analogs of TH588 been developed?
A9: Yes, analogs like TH287 and TH1579 (Karonudib) have been developed [, ]. TH1579 exhibits improved oral bioavailability and pharmacokinetic properties compared to TH588, making it a promising candidate for further development [].
Q10: What types of cancer cells have shown sensitivity to TH588 in vitro?
A10: TH588 has demonstrated efficacy against various cancer cell lines in vitro, including acute myeloid leukemia [], multiple myeloma [], neuroendocrine tumors [], pancreatic cancer [], ovarian carcinoma [], glioblastoma [, ], breast cancer [], and melanoma [].
Q11: What is the impact of hypoxia on TH588's efficacy?
A12: Studies suggest that hypoxia can influence TH588's effects. While some studies report reduced efficacy in hypoxic conditions [, ], others indicate sensitization to ionizing radiation in hypoxia []. This highlights the complex interplay between TH588, tumor microenvironment, and treatment response.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate](/img/structure/B611247.png)

![5-{4-[3-(4-Acetylpiperazine-1-Carbonyl)phenyl]quinazolin-6-Yl}-2-Methoxypyridine-3-Carbonitrile](/img/structure/B611250.png)
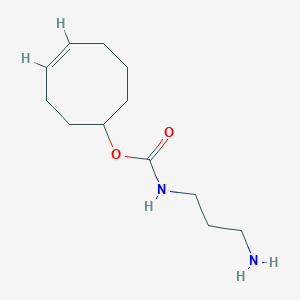
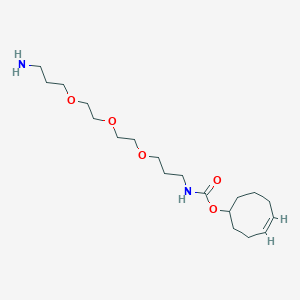
![3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B611256.png)
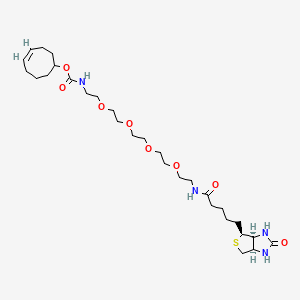
![(2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide](/img/structure/B611260.png)
![4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol](/img/structure/B611261.png)
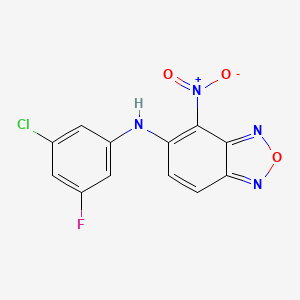
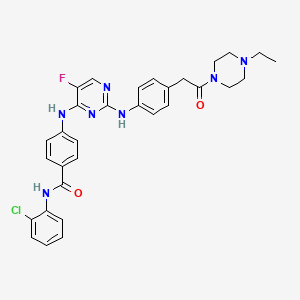
![2,2'-[[4,8-Bis[bis(2-methylpropyl)amino]pyrimido[5,4-d]pyrimidine-2,6-diyl]diimino]bis-ethanol](/img/structure/B611265.png)
![3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside](/img/structure/B611267.png)
